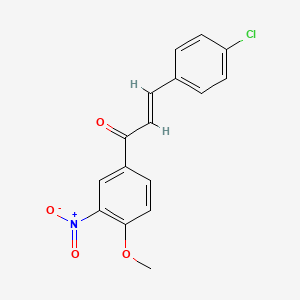

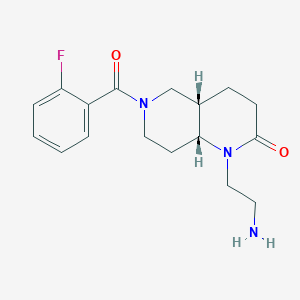

![molecular formula C19H31N3O2 B5501366 2-{2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenoxy}ethanol](/img/structure/B5501366.png)

2-{2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenoxy}ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals that includes spiro and triazaspiro structures, which are often explored for their potential in various chemical and pharmaceutical applications due to their unique properties and complex molecular architecture. The research on similar compounds involves detailed synthesis routes, analysis of molecular structure, understanding of chemical reactions, and properties they exhibit.

Synthesis Analysis

Research indicates various synthetic routes for compounds with structural similarities, such as the diastereo- and enantioselective routes developed for regioisomeric 2,8-dimethyl-1,7-dioxaspiro[5.5]undecanols (Perkins et al., 1992), which involve mercury(II)-mediated reactions and detailed NMR spectroscopy and mass spectrometry for characterization.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various analytical techniques, including X-ray crystallography. For example, the crystal structure analysis of a related compound provides insights into its orthorhombic space group and the dihedral angles between its molecular rings, highlighting the importance of intermolecular hydrogen bonding in stabilizing the structure (Xu Liang, 2009).

Chemical Reactions and Properties

Chemical reactions involving similar structures often utilize catalyst-free, multicomponent synthesis approaches, as seen in the aqueous ethanol-mediated synthesis of certain derivatives exhibiting antioxidant activity (Ibberson et al., 2023). These methodologies emphasize green chemistry principles, such as metal-free synthesis and avoidance of column chromatography for product purification.

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure and interaction with solvents, are crucial for understanding their behavior in various conditions. Research into the crystalline self-assembly of cyclotriguaiacylene derivatives with alcohols/phenols demonstrates the role of hydrogen bonding and C−H···π interactions in forming extended organic frameworks (Shi et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are integral to the application and manipulation of these compounds. For instance, the use of 5,5'-dimethyl-3,3'-azoisoxazole as a heterogeneous azo reagent for the selective esterification of benzylic alcohols under Mitsunobu conditions highlights the selective reactivity and potential for synthesis of novel esters (Iranpoor et al., 2010).

Applications De Recherche Scientifique

Ethanol and Hydroxytyrosol Formation

A study by Pérez-Mañá et al. (2015) investigated the formation of hydroxytyrosol, a potent phenolic antioxidant, following ethanol intake. This research highlights the interaction between ethanol and dopamine metabolism as a potential mechanism for the endogenous production of hydroxytyrosol, emphasizing the importance of understanding ethanol's metabolic pathways and their implications for human health (Pérez-Mañá et al., 2015).

Metabolism and Toxicology of Ethanol-related Compounds

Another study explored the identification of chlorphenoxamine metabolites in human urine, revealing the metabolic pathways and potential toxicological implications of ethanol-related compounds. This research underscores the significance of studying the metabolism of complex organic compounds to better understand their safety and effects on human health (Goenechea et al., 1987).

Ethanol as a Research Tool in Analyzing Phenolic Compounds

The presence of ethanol in research methodologies can significantly impact the analysis of phenolic compounds, as illustrated by a study on the identification of hydroxylated PCB metabolites and other phenolic halogenated pollutants in human blood plasma. This research demonstrates the role of ethanol and related chemicals in enhancing our understanding of environmental contaminants and their health effects (Hovander et al., 2002).

Propriétés

IUPAC Name |

2-[2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl]phenoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O2/c1-20-11-12-21(2)19(16-20)7-9-22(10-8-19)15-17-5-3-4-6-18(17)24-14-13-23/h3-6,23H,7-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFGWUYXSUPXEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2(C1)CCN(CC2)CC3=CC=CC=C3OCCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[(1,4-Dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenoxy}ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5501285.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)

![2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5501308.png)

![N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5501309.png)

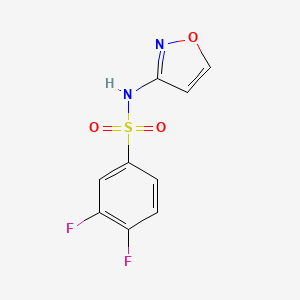

![N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5501322.png)

![2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5501344.png)

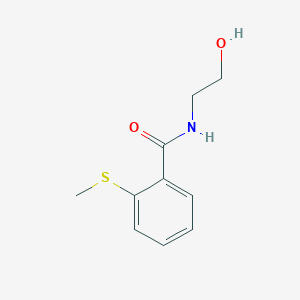

![2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5501351.png)

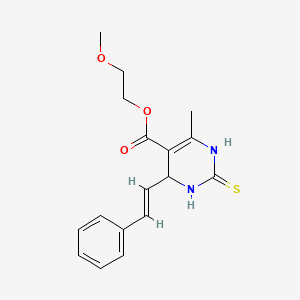

![3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5501363.png)